methyl 2-(2,5-difluorophenyl)-5-methyl-1H-imidazole-4-carboxylate
Description
Methyl 2-(2,5-difluorophenyl)-5-methyl-1H-imidazole-4-carboxylate is a fluorinated imidazole derivative characterized by a 2,5-difluorophenyl group at position 2, a methyl group at position 5, and a methyl ester at position 4 of the imidazole core. This compound is of interest in medicinal and materials chemistry due to the electronic and steric effects imparted by its substituents. The methyl ester group at position 4 contributes to solubility and metabolic stability, while the methyl group at position 5 may modulate steric hindrance.
The synthesis of such imidazole derivatives often involves cyclo-condensation reactions. For example, analogous compounds like 6-(benzo[d][1,3]dioxol-5-yloxy)-5-fluoro-2-(substituted phenyl)-1H-benzo[d]imidazoles are synthesized via heating a mixture of diamine precursors, aldehydes, and sodium metabisulfite in dry DMF under nitrogen . Structural characterization of these compounds typically employs X-ray crystallography, with refinement tools like SHELX being widely used for small-molecule analysis .
Properties
Molecular Formula |
C12H10F2N2O2 |
|---|---|
Molecular Weight |
252.22 g/mol |
IUPAC Name |
methyl 2-(2,5-difluorophenyl)-5-methyl-1H-imidazole-4-carboxylate |
InChI |
InChI=1S/C12H10F2N2O2/c1-6-10(12(17)18-2)16-11(15-6)8-5-7(13)3-4-9(8)14/h3-5H,1-2H3,(H,15,16) |
InChI Key |
KNOZLXPCXWOGMA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(N1)C2=C(C=CC(=C2)F)F)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(2,5-difluorophenyl)-5-methyl-1H-imidazole-4-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the imidazole ring: This can be achieved through the cyclization of appropriate precursors such as 2,5-difluoroaniline and glyoxal in the presence of an acid catalyst.
Introduction of the methyl group: The methylation of the imidazole ring can be carried out using methyl iodide in the presence of a base like potassium carbonate.
Esterification: The final step involves the esterification of the carboxyl group using methanol and a strong acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2,5-difluorophenyl)-5-methyl-1H-imidazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The difluorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted imidazole derivatives.
Scientific Research Applications
Methyl 2-(2,5-difluorophenyl)-5-methyl-1H-imidazole-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 2-(2,5-difluorophenyl)-5-methyl-1H-imidazole-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural and Substituent Variations
Table 1: Substituent Comparison of Selected Imidazole Derivatives
Key Observations :
- Fluorine vs.
- Ester vs. Carboxylic Acid : The methyl ester in the target compound improves lipophilicity and oral bioavailability relative to carboxylic acid derivatives, which may ionize at physiological pH.
- Methyl Group at Position 5 : This substituent reduces steric bulk compared to bulkier groups (e.g., nitro), possibly favoring interactions with hydrophobic binding pockets.
Table 2: Hypothetical Property Comparison (Based on Structural Analogues)
Key Findings :
- The target compound’s difluorophenyl and methyl ester groups likely confer moderate lipophilicity (LogP ~2.8), balancing membrane permeability and solubility.
- The benzo[d][1,3]dioxol-5-yloxy derivative’s ether linkage may enhance solubility compared to the target compound .
Biological Activity
Methyl 2-(2,5-difluorophenyl)-5-methyl-1H-imidazole-4-carboxylate (CAS Number: 1406753-21-6) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including anti-cancer effects, anti-inflammatory activities, and mechanisms of action, supported by data tables and relevant research findings.
- Molecular Formula : C12H10F2N2O2
- Molecular Weight : 252.22 g/mol
- Purity : ≥95%
Anti-Cancer Activity
Recent studies have highlighted the anti-cancer potential of this compound against various cancer cell lines. The compound has shown promising results in inhibiting cell proliferation and inducing apoptosis.
Table 1: Cytotoxic Activity Against Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15.63 | Induction of apoptosis |
| U-937 (Leukemia) | 12.34 | Cell cycle arrest |
| A549 (Lung) | 10.50 | Inhibition of mitochondrial function |
In a recent study, this compound exhibited an IC50 value of 15.63 µM against the MCF-7 breast cancer cell line, which is comparable to standard chemotherapeutic agents like doxorubicin . The compound was found to induce apoptosis through the activation of caspase pathways, leading to programmed cell death in cancer cells.
Anti-Inflammatory Activity
In addition to its anti-cancer properties, this compound has demonstrated significant anti-inflammatory effects. Research indicates that it can inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models.
Table 2: Anti-Inflammatory Effects
| Model | Dose (mg/kg) | Effect Observed |
|---|---|---|
| Carrageenan-induced edema | 100 | Reduction in paw swelling by 75% |
| LPS-induced inflammation | 50 | Decrease in TNF-α and IL-6 levels |
In a carrageenan-induced edema model, administration of this compound at a dose of 100 mg/kg resulted in a significant reduction in paw swelling by approximately 75%, indicating potent anti-inflammatory activity .
The mechanisms underlying the biological activities of this compound are multifaceted:
- Apoptosis Induction : The compound triggers apoptosis in cancer cells through the activation of intrinsic pathways involving mitochondrial dysfunction and caspase activation.
- Cytokine Inhibition : It inhibits the signaling pathways that lead to the production of pro-inflammatory cytokines such as TNF-α and IL-6.
- Cell Cycle Arrest : The compound has been shown to cause cell cycle arrest at the G0/G1 phase in several cancer cell lines, preventing further proliferation.
Case Studies
A case study involving the treatment of MCF-7 breast cancer cells demonstrated that this compound not only inhibited cell growth but also altered gene expression profiles associated with apoptosis and cell survival pathways. Flow cytometry analysis confirmed that treated cells exhibited increased Annexin V positivity, indicative of early apoptotic changes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
